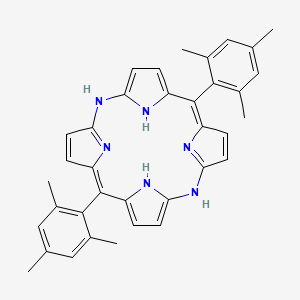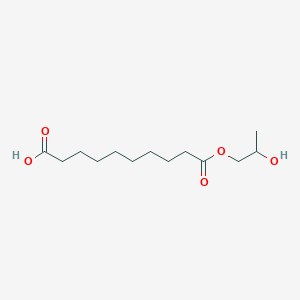
1-(2-Hydroxypropyl)ester Decanedioic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxypropyl)ester Decanedioic Acid is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular compound is a derivative of decanedioic acid, also known as sebacic acid, which is a dicarboxylic acid with a ten-carbon chain. The compound has various applications in different fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Hydroxypropyl)ester Decanedioic Acid can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. The general reaction involves decanedioic acid reacting with 2-hydroxypropanol under acidic conditions to form the ester and water .
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors where the reactants are heated and stirred continuously. The reaction is typically catalyzed by sulfuric acid or another strong acid to speed up the process. The product is then purified through distillation or other separation techniques to obtain the desired ester in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxypropyl)ester Decanedioic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly documented.
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) as catalysts.
Oxidation: May involve oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Often requires nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Hydrolysis: Decanedioic acid and 2-hydroxypropanol.
Oxidation: Various oxidized products depending on the specific conditions and reagents used.
Substitution: New esters or other derivatives depending on the nucleophile involved.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxypropyl)ester Decanedioic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxypropyl)ester Decanedioic Acid involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of decanedioic acid and 2-hydroxypropanol . The compound’s interactions with other molecules depend on the specific functional groups and conditions involved in the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decanedioic Acid (Sebacic Acid): A dicarboxylic acid with similar chemical properties but lacks the ester group.
Ethyl Decanedioate: Another ester of decanedioic acid but with an ethyl group instead of a 2-hydroxypropyl group.
Methyl Decanedioate: Similar to ethyl decanedioate but with a methyl group.
Uniqueness
1-(2-Hydroxypropyl)ester Decanedioic Acid is unique due to the presence of the 2-hydroxypropyl group, which imparts different chemical and physical properties compared to other esters of decanedioic acid. This unique structure allows for specific interactions and applications that are not possible with other similar compounds .
Eigenschaften
Molekularformel |
C13H24O5 |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
10-(2-hydroxypropoxy)-10-oxodecanoic acid |
InChI |
InChI=1S/C13H24O5/c1-11(14)10-18-13(17)9-7-5-3-2-4-6-8-12(15)16/h11,14H,2-10H2,1H3,(H,15,16) |
InChI-Schlüssel |
WCUNHYXNBCSQFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(=O)CCCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


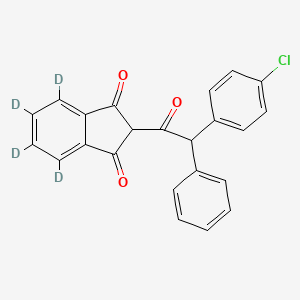

![1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13444692.png)
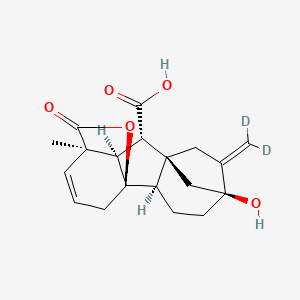
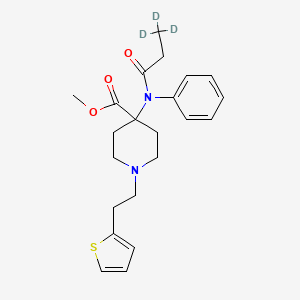
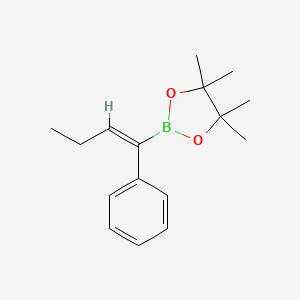


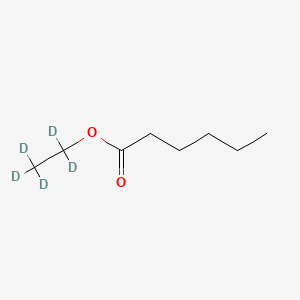
![5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid](/img/structure/B13444723.png)

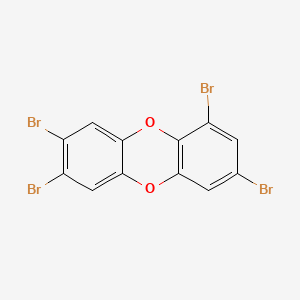
![N-[(-)-Jasmonoyl]-(L)-leucine](/img/structure/B13444746.png)
